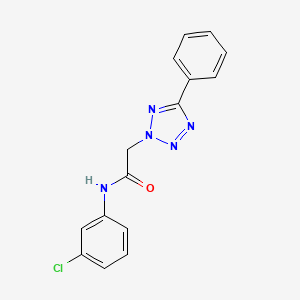
N-(3-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(3-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide often involves steps like carbodiimide condensation, which is a convenient method for preparing derivatives featuring tetrazol, thiadiazol, or oxadiazol rings. For example, novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole condensation catalysis (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds analogous to N-(3-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is characterized by their near "V" shape and various intermolecular interactions such as N-H...O, N-H...N, and C-H...π, which contribute to their 3-D molecular arrangement. Studies on similar structures highlight the importance of these interactions in determining the overall stability and structure of the molecules (Boechat et al., 2011).
Chemical Reactions and Properties
Chemical properties, including reactivity patterns, are influenced by the functional groups present in the compound. For instance, acetamide derivatives containing chlorophenyl and thiadiazol groups undergo specific reactions that enable the synthesis of a diverse range of compounds, showcasing their versatility in chemical synthesis (Salian et al., 2017).
Physical Properties Analysis
The physical properties of compounds like N-(3-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide, including solubility, melting points, and crystalline structure, can be inferred from studies on similar molecules. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications in various scientific fields.
Chemical Properties Analysis
Chemical properties such as pKa values, stability under different conditions, and the ability to participate in various chemical reactions are essential for understanding the compound's interactions and reactivity. While specific data on N-(3-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide may not be available, related research provides insights into the chemical behavior of similar compounds (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Quantum Mechanical Studies
A study on bioactive benzothiazolinone acetamide analogs, including compounds with similar structural features, highlights their application in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them viable photosensitizers in photovoltaic cells. Additionally, their non-linear optical (NLO) activity, relevant for optical devices, and their interactions with Cyclooxygenase 1 (COX1) suggest potential in drug design and material science (Mary et al., 2020).
Crystal Structure Analysis
The study of crystal structures of acetamide derivatives reveals significant insights into the molecular geometry and intermolecular interactions, such as hydrogen bonds and π interactions. These structural analyses are crucial for designing materials with specific physical properties and for understanding the compound's behavior in various environments (Boechat et al., 2011).
Antimicrobial and Anticancer Activity
Research into thiazolidinone and acetidinone derivatives, related to the target compound, indicates antimicrobial activity against various microorganisms. Such studies provide a foundation for developing new antibacterial and anticancer agents, demonstrating the potential of acetamide derivatives in pharmaceutical applications (Mistry et al., 2009).
Antiproliferative Agents
Novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazol derivatives have been synthesized and evaluated as antiproliferative agents, highlighting the potential of such compounds in cancer treatment. Their ability to inhibit the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR‐2) in cancer cells points to a promising avenue for therapeutic applications (Toolabi et al., 2022).
Synthesis and Biological Evaluation
The synthesis and evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents demonstrate the application of acetamide derivatives in developing new treatments for cancer. The selectivity and apoptosis induction of these compounds against specific cancer cell lines provide insights into their therapeutic potential (Evren et al., 2019).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c16-12-7-4-8-13(9-12)17-14(22)10-21-19-15(18-20-21)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNWTWFFQYTFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)
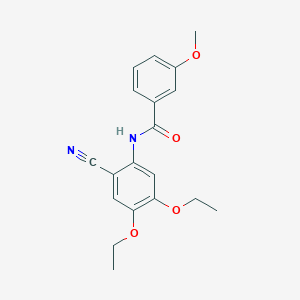
![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)
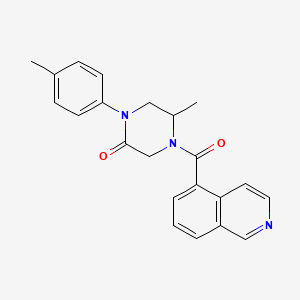
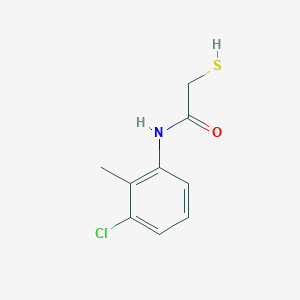
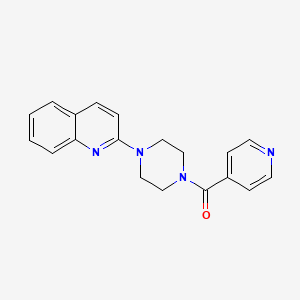
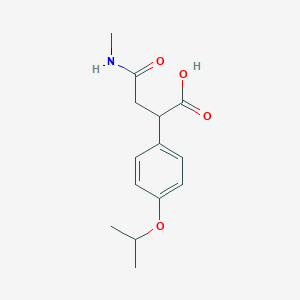
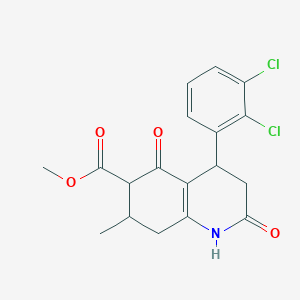
![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)
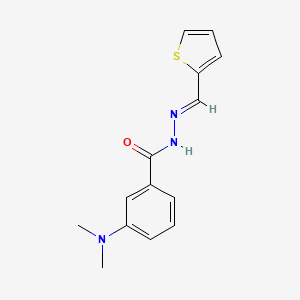
![(3S)-1-{[(3-methoxyphenyl)thio]acetyl}-N,N-dimethylazepan-3-amine](/img/structure/B5526978.png)

